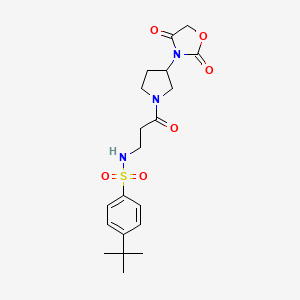

4-(tert-butyl)-N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide

説明

This compound is a benzenesulfonamide derivative featuring a tert-butyl substituent at the para-position of the benzene ring and a pyrrolidinyl-oxazolidinone moiety linked via a propanoyl chain. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) or antimicrobial activity. The pyrrolidine ring may enhance solubility and modulate pharmacokinetic properties.

特性

IUPAC Name |

4-tert-butyl-N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S/c1-20(2,3)14-4-6-16(7-5-14)30(27,28)21-10-8-17(24)22-11-9-15(12-22)23-18(25)13-29-19(23)26/h4-7,15,21H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGXDCHGJQNRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(tert-butyl)-N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : CHNOS

- Molecular Weight : 437.5 g/mol

- CAS Number : 2034360-64-8

The structure includes a benzenesulfonamide moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and metabolism, while the oxazolidinone ring may contribute to its antimicrobial properties.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide portion may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Antimicrobial Activity : The oxazolidinone structure is associated with antimicrobial action against Gram-positive bacteria.

- Cellular Interaction : The compound may modulate cellular pathways by interacting with receptors or enzymes that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, oxazolidinones are recognized for their effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the pyrrolidine and oxazolidinone groups could enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Research Findings

A review of recent literature reveals several studies focusing on the biological activity of similar compounds:

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of similar sulfonamide compounds against various bacterial strains. Results indicated a significant reduction in bacterial count when treated with the compound at concentrations above 10 µg/mL.

-

Case Study on Anticancer Properties :

- In vitro studies on cancer cell lines demonstrated that treatment with related oxazolidinone compounds resulted in a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

類似化合物との比較

Structural and Functional Comparison with Analogs

Substituent-Based Comparison

Core Sulfonamide Derivatives

4-(tert-butyl)-N-isopropylbenzenesulfonamide (CAS 5636-16-8) Structure: Lacks the pyrrolidinyl-oxazolidinone chain, substituting it with a simple isopropyl group.

N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Structure: Features a thiazolyl group and a thioxopyrimidinyl substituent. Properties: The thiazole ring may confer antimicrobial activity, as seen in sulfathiazole derivatives. However, the thioxopyrimidinyl group could introduce steric hindrance, reducing target binding efficiency compared to the oxazolidinone-containing compound .

Complex Heterocyclic Sulfonamides

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structure: Integrates a pyrazolo-pyrimidine core and a fluorinated chromenone system. Properties: The fluorinated aromatic systems enhance metabolic stability and binding affinity for kinases or topoisomerases. However, the molecular weight (589.1 g/mol) and structural complexity may reduce bioavailability compared to the target compound, which has a more compact pyrrolidinyl-oxazolidinone group .

Pharmacological Potential

In contrast, the pyrazolo-pyrimidine derivative () may target eukaryotic kinases due to its planar heterocyclic system .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。